molecular formula C11H17NO2 B2744534 1-(2-Oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one CAS No. 2189893-77-2

1-(2-Oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one

Cat. No. B2744534
CAS RN: 2189893-77-2
M. Wt: 195.262
InChI Key: VFCABGFQHCEOLG-UHFFFAOYSA-N
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Description

1-(2-Oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one , also known by its systematic name cyclohexanespiro-2′-(1′,3′-oxazolidine) , is a chemical compound with the empirical formula C8H15NO . It falls within the spiro compound class and contains both a spirocyclic and an oxazolidine moiety. The compound’s molecular weight is approximately 141.21 g/mol .


Molecular Structure Analysis

The molecular structure of This compound consists of a cyclohexane ring fused with an oxazolidine ring. The spirocyclic nature of the compound contributes to its unique three-dimensional arrangement. The β-glycosidic linkage at the sulfur atom in the form of 1,3,4-thiadiazole thioglycosides has been observed in its NMR spectral data .


Physical And Chemical Properties Analysis

  • Boiling Point : Approximately 203-204°C .
  • Density : 0.996 g/mL at 25°C .
  • Refractive Index (n20/D) : 1.4830 (literature value) .

Safety and Hazards

  • Personal Protective Equipment : Use dust mask type N95 , eyeshields, and gloves when handling .

properties

IUPAC Name

1-(2-oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-2-10(13)12-6-3-4-11(8-12)5-7-14-9-11/h2H,1,3-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCABGFQHCEOLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCCC2(C1)CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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